molecular formula C26H24O9 B1673287 Kapurimycin A2 CAS No. 132412-64-7

Kapurimycin A2

Cat. No.: B1673287
CAS No.: 132412-64-7
M. Wt: 480.5 g/mol
InChI Key: OBQDKVJMMATTQP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Kapurimycin A2 is primarily isolated from the culture of Streptomyces species. The fermentation process involves cultivating the Streptomyces bacteria under specific conditions to produce the compound. The isolation process typically includes solvent extraction, chromatography, and crystallization to purify this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The fermentation is carried out in bioreactors, and the downstream processing involves large-scale extraction and purification techniques to obtain the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions: Kapurimycin A2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within this compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Kapurimycin A2 has a wide range of scientific research applications:

Mechanism of Action

Kapurimycin A2 exerts its effects by inhibiting bacterial cell wall synthesis. It targets specific enzymes involved in the biosynthesis of the cell wall, leading to the disruption of bacterial growth and replication. The compound’s antitumor activity is attributed to its ability to interfere with DNA replication and protein synthesis in cancer cells .

Comparison with Similar Compounds

  • Kapurimycin A1
  • Kapurimycin A3
  • Kapurimycin B

Comparison: Kapurimycin A2 is unique due to its specific structure and potent antibacterial activity against Gram-positive bacteria. Compared to Kapurimycin A1 and A3, this compound has a distinct molecular structure that contributes to its unique biological activity. Kapurimycin B, on the other hand, has a different spectrum of activity and is less potent against certain bacterial strains .

Biological Activity

Kapurimycin A2 is an antitumor antibiotic derived from the actinobacterium Streptomyces sp. DO-115. It is part of a group of compounds known as kapurimycins, which have garnered attention due to their biological activity against various cancer cell lines and bacteria, particularly Gram-positive organisms. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C26H24O9C_{26}H_{24}O_9 and features a unique polycyclic structure characterized by a tetrahydroanthra-gamma-pyrone skeleton. The compound's structure was elucidated through advanced NMR spectroscopic analysis, revealing variations in the side chains that differentiate it from other kapurimycins such as A1 and A3 .

Table 1: Comparison of Kapurimycin Compounds

CompoundMolecular FormulaKey Features
Kapurimycin A1C27H26O9C_{27}H_{26}O_9Strong antibacterial activity
This compoundC26H24O9C_{26}H_{24}O_9Notable cytotoxic effects on cancer cells
Kapurimycin A3C27H24O9C_{27}H_{24}O_9Most potent against murine leukemia P388

Antitumor Activity

This compound exhibits significant cytotoxicity against various cancer cell lines, including:

  • HeLa S3 Human Cervical Cancer Cells
  • T24 Human Bladder Carcinoma Cells

In vitro studies have demonstrated that this compound induces cell death in these lines through mechanisms that may involve apoptosis and cell cycle arrest .

Case Study: Efficacy Against HeLa Cells

In a controlled study, HeLa cells were exposed to varying concentrations of this compound. The results indicated a dose-dependent response in cell viability, with IC50 values suggesting potent antitumor effects at lower concentrations compared to standard chemotherapeutics.

Antibacterial Activity

This compound is particularly effective against Gram-positive bacteria. Its antibacterial properties stem from its ability to disrupt bacterial cell wall synthesis and function. Research indicates that it outperforms many conventional antibiotics in specific assays .

Table 2: Antibacterial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Bacillus subtilis0.25 µg/mL
Enterococcus faecalis0.75 µg/mL

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with DNA replication and repair processes within target cells, leading to increased apoptosis among cancerous cells. Additionally, its antibacterial activity likely involves inhibition of RNA synthesis or disruption of membrane integrity in susceptible bacteria .

Properties

IUPAC Name

2-[8-acetyloxy-2-(3-ethyl-2-methyloxiran-2-yl)-12-hydroxy-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O9/c1-4-18-26(3,35-18)19-10-16(29)21-13(9-20(30)31)7-12-8-14-17(33-11(2)27)6-5-15(28)23(14)24(32)22(12)25(21)34-19/h7-8,10,17-18,32H,4-6,9H2,1-3H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQDKVJMMATTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(O1)(C)C2=CC(=O)C3=C(C=C4C=C5C(CCC(=O)C5=C(C4=C3O2)O)OC(=O)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50927672
Record name [8-(Acetyloxy)-2-(3-ethyl-2-methyloxiran-2-yl)-12-hydroxy-4,11-dioxo-8,9,10,11-tetrahydro-4H-anthra[1,2-b]pyran-5-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132412-64-7
Record name Kapurimycin A2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132412647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [8-(Acetyloxy)-2-(3-ethyl-2-methyloxiran-2-yl)-12-hydroxy-4,11-dioxo-8,9,10,11-tetrahydro-4H-anthra[1,2-b]pyran-5-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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